

# An In-depth Technical Guide to Methyl 2-(3-hydroxycyclohexyl)acetate

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## Compound of Interest

Compound Name:	Methyl 2-(3-hydroxycyclohexyl)acetate
CAS No.:	86576-86-5
Cat. No.:	B2887173

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This guide provides a comprehensive technical overview of **Methyl 2-(3-hydroxycyclohexyl)acetate**, a versatile bifunctional molecule with applications in synthetic chemistry. Drawing from established protocols and spectroscopic principles, this document serves as a valuable resource for researchers, scientists, and professionals in drug development and fine chemical synthesis.

## Introduction

**Methyl 2-(3-hydroxycyclohexyl)acetate**, with the chemical formula  $C_9H_{16}O_3$  and a molecular weight of 172.22 g/mol, is a carbocyclic compound featuring both a hydroxyl and a methyl ester functional group.[1] This unique combination makes it a valuable intermediate in organic synthesis, offering multiple reaction pathways for the construction of more complex molecular architectures. Its cyclohexyl core provides a non-planar scaffold, which can be crucial in the design of molecules with specific three-dimensional conformations, a key aspect in the development of bioactive compounds.[2] This guide will delve into the synthesis, characterization, and potential applications of this compound, providing practical insights for its use in a laboratory setting.

## Physicochemical Properties

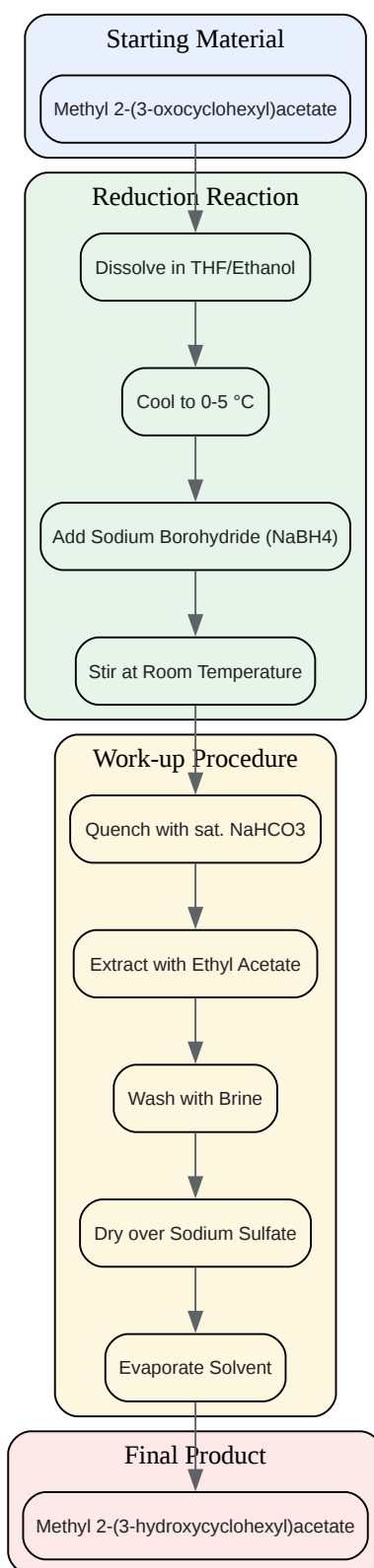
A summary of the key physicochemical properties of **Methyl 2-(3-hydroxycyclohexyl)acetate** is presented in the table below.

Property	Value	Source
Molecular Formula	C <sub>9</sub> H <sub>16</sub> O <sub>3</sub>	[1]
Molecular Weight	172.22 g/mol	[1]
IUPAC Name	methyl 2-(3-hydroxycyclohexyl)acetate	[1]
CAS Number	87338-57-8	[1]
Appearance	Light yellow oil (crude)	[3]
SMILES	<chem>COC(=O)CC1CCCC(C1)O</chem>	[1]
InChIKey	DERCSYDJGONUOX-UHFFFAOYSA-N	[1]

## Synthesis of Methyl 2-(3-hydroxycyclohexyl)acetate

The most direct and commonly cited method for the synthesis of **Methyl 2-(3-hydroxycyclohexyl)acetate** is the reduction of its corresponding keto-ester, Methyl 2-(3-oxocyclohexyl)acetate.[3] This transformation can be efficiently achieved using a mild reducing agent such as sodium borohydride.

## Workflow for the Synthesis of Methyl 2-(3-hydroxycyclohexyl)acetate



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Caption: Synthetic workflow for **Methyl 2-(3-hydroxycyclohexyl)acetate**.

## Detailed Experimental Protocol

The following protocol is adapted from a known synthetic procedure.<sup>[3]</sup>

Materials:

- Methyl 2-(3-oxocyclohexyl)acetate
- Tetrahydrofuran (THF)
- Ethanol
- Sodium borohydride ( $\text{NaBH}_4$ )
- Saturated sodium bicarbonate solution ( $\text{NaHCO}_3$ )
- Ethyl acetate
- Brine
- Anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ )

Procedure:

- **Dissolution:** In a round-bottom flask, dissolve Methyl 2-(3-oxocyclohexyl)acetate (1.0 eq) in a 1:1 mixture of THF and ethanol.
- **Cooling:** Cool the solution to 0-5 °C using an ice bath. This is crucial to control the exothermic nature of the reduction reaction and minimize the formation of byproducts.
- **Reduction:** Slowly add sodium borohydride (1.5 eq) to the cooled solution while stirring. The portion-wise addition helps to maintain a controlled reaction rate.
- **Reaction Monitoring:** Allow the reaction mixture to warm to room temperature and stir for 1 hour. The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting keto-ester.
- **Quenching:** Carefully quench the reaction by the slow addition of a saturated aqueous solution of  $\text{NaHCO}_3$ . This step neutralizes any remaining reducing agent and acidic

byproducts.

- **Extraction:** Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate. The organic layers are combined.
- **Washing and Drying:** Wash the combined organic extracts with brine to remove any residual water-soluble impurities. Dry the organic layer over anhydrous sodium sulfate.
- **Isolation:** Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product as a light yellow oil.[3] For many applications, this crude product may be of sufficient purity. Further purification can be achieved by column chromatography on silica gel if necessary.

## Spectroscopic Characterization

While a comprehensive, peer-reviewed spectroscopic dataset for **Methyl 2-(3-hydroxycyclohexyl)acetate** is not readily available in the public domain, we can predict the key features based on its structure and data from analogous compounds.

**<sup>1</sup>H NMR Spectroscopy:** The proton NMR spectrum is expected to be complex due to the presence of diastereomers (cis and trans isomers) and the numerous overlapping signals from the cyclohexyl ring protons. Key expected signals include:

- A singlet at approximately 3.6-3.7 ppm corresponding to the methyl ester protons (-OCH<sub>3</sub>).
- A multiplet in the region of 3.5-4.1 ppm for the proton on the carbon bearing the hydroxyl group (-CHOH). The chemical shift and multiplicity of this signal will be highly dependent on the stereochemistry (axial vs. equatorial) of the hydroxyl group.
- A complex series of multiplets between 1.0 and 2.5 ppm for the remaining cyclohexyl and methylene protons.

**<sup>13</sup>C NMR Spectroscopy:** The carbon NMR spectrum will also show distinct signals for the different carbon environments:

- A signal around 173-175 ppm for the ester carbonyl carbon.
- A signal for the carbon attached to the hydroxyl group (-CHOH) in the range of 65-75 ppm.

- A signal for the methyl ester carbon (-OCH<sub>3</sub>) around 51-52 ppm.
- A series of signals in the aliphatic region (20-45 ppm) for the carbons of the cyclohexane ring and the methylene group of the acetate side chain.

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by the following key absorptions:

- A broad O-H stretching band in the region of 3200-3600 cm<sup>-1</sup> due to the hydroxyl group.
- A strong C=O stretching band for the ester at approximately 1730-1740 cm<sup>-1</sup>.
- C-H stretching bands for the sp<sup>3</sup> hybridized carbons just below 3000 cm<sup>-1</sup>.
- C-O stretching bands in the region of 1000-1300 cm<sup>-1</sup>.

Mass Spectrometry (MS): The electron ionization mass spectrum is expected to show a molecular ion peak (M<sup>+</sup>) at m/z = 172. Key fragmentation patterns would likely involve the loss of a methoxy group (-OCH<sub>3</sub>, m/z = 31), a carboxymethyl group (-CH<sub>2</sub>COOCH<sub>3</sub>, m/z = 73), and water (-H<sub>2</sub>O, m/z = 18) from the molecular ion.

## Potential Applications and Reactivity

**Methyl 2-(3-hydroxycyclohexyl)acetate** serves as a versatile building block in organic synthesis, with its utility stemming from the presence of two distinct functional groups.

## Pharmaceutical and Agrochemical Synthesis

The functionalized cyclohexane motif is prevalent in many biologically active molecules.[2] The hydroxyl and ester functionalities of **Methyl 2-(3-hydroxycyclohexyl)acetate** can be selectively manipulated to introduce further complexity, making it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals. For instance, the hydroxyl group can be oxidized to a ketone, serve as a handle for ether or ester formation, or be used as a directing group in stereoselective reactions. The ester group can be hydrolyzed to the corresponding carboxylic acid, reduced to an alcohol, or reacted with various nucleophiles.

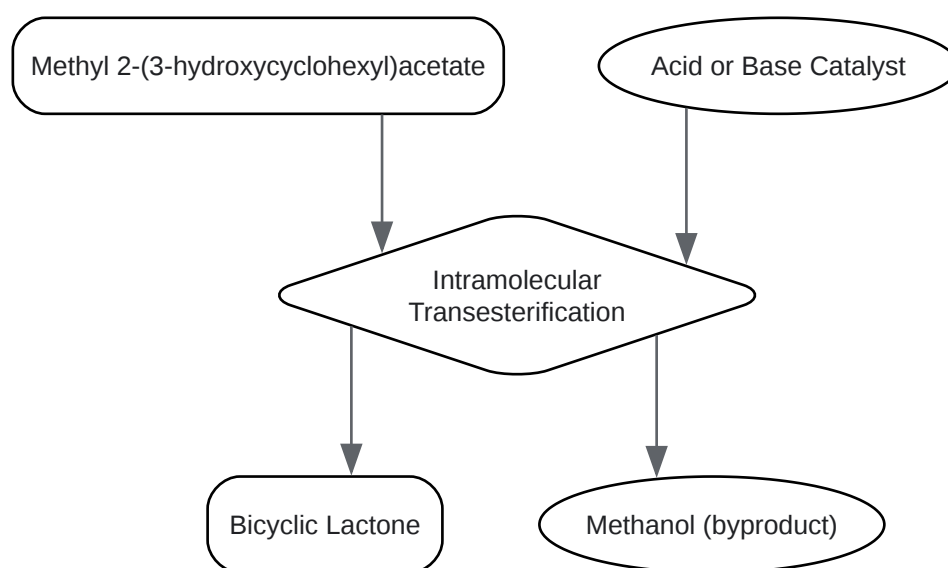
## Fragrance and Flavor Industry

Esters of cyclohexanol derivatives are known for their pleasant and mild odors, making them useful in fragrance formulations.[4] **Methyl 2-(3-hydroxycyclohexyl)acetate**'s structure, with its cyclohexyl backbone, can contribute to a natural and rounded aroma, potentially finding use in soaps, detergents, and fine fragrances.

## Lactone Formation

The presence of both a hydroxyl and an ester group within the same molecule allows for the potential of intramolecular transesterification to form a lactone (a cyclic ester).[5][6][7] This reaction is typically catalyzed by acid or base and is driven by the formation of a thermodynamically stable five- or six-membered ring. The ability to form lactones opens up another avenue for the synthetic utility of this compound, as lactones are important structural motifs in many natural products.

## Pathway for Lactonization



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Caption: Potential pathway for lactone formation.

## Conclusion

**Methyl 2-(3-hydroxycyclohexyl)acetate** is a valuable and versatile intermediate in organic synthesis. Its straightforward preparation via the reduction of the corresponding keto-ester, combined with the presence of two distinct and reactive functional groups, makes it an

attractive starting material for the synthesis of a wide range of more complex molecules. While detailed spectroscopic and application data in peer-reviewed literature is sparse, its potential in the pharmaceutical, agrochemical, and fragrance industries is evident. This guide provides a solid foundation for researchers and scientists looking to explore the chemistry and applications of this interesting bifunctional compound.

## References

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